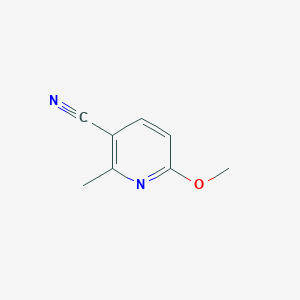
3-(1H-pirrol-1-il)-1-benzotiofeno-2-carbohidrazida
Descripción general
Descripción
3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide is a heterocyclic compound that features a pyrrole ring fused to a benzothiophene moiety, with a carbohydrazide functional group attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 4-(1h-pyrrol-1-yl)benzoic acid, are often used as heterocyclic building blocks in the synthesis of various bioactive compounds .
Mode of Action
A study on a structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n’-(2-(substituted)acetyl) benzohydrazides, showed that these compounds were evaluated for antibacterial activity and for in vitro inhibition of enoyl acp reductase and dhfr enzymes . This suggests that the compound might interact with its targets to inhibit their activity, leading to its biological effects.
Biochemical Pathways
Based on the potential targets mentioned above, it can be inferred that the compound might affect the pathways related to bacterial growth and survival, given its potential antibacterial activity .
Pharmacokinetics
A structurally similar compound, 3-(1h-pyrrol-1-yl)aniline, has been suggested to have high gastrointestinal absorption and is predicted to be a non-substrate for p-glycoprotein, which could potentially impact its bioavailability .
Result of Action
Based on the potential antibacterial activity of structurally similar compounds, it can be inferred that the compound might lead to the inhibition of bacterial growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide typically involves the condensation of a pyrrole derivative with a benzothiophene derivative under specific reaction conditions. One common method includes the use of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) to facilitate the formation of the carbohydrazide linkage. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrrole-benzothiophene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide
- 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid
- 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxaldehyde
Uniqueness
3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for the formation of various derivatives through substitution reactions, enhancing its versatility in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
3-pyrrol-1-yl-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGOTFKDOTUCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377086 | |
| Record name | 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107363-01-9 | |
| Record name | 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)





![Tetranitrocalix[4]arene](/img/structure/B10787.png)


![1-butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one](/img/structure/B10791.png)
